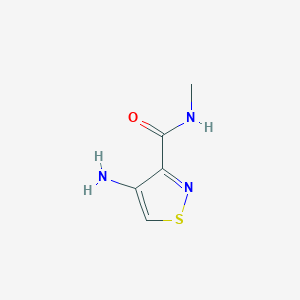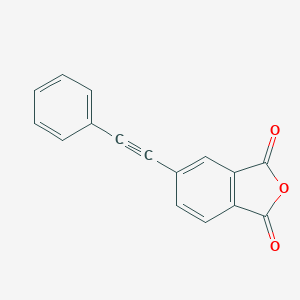
4-Phenylethynylphthalic Anhydride
説明
4-Phenylethynylphthalic Anhydride (4-PEPA) is a chemical compound with the molecular formula C16H8O3 . It has an average mass of 248.233 Da and a monoisotopic mass of 248.047348 Da . It is used in the synthesis of polyimides and serves as a useful end-capping agent .
Synthesis Analysis
4-PEPA can be synthesized through a palladium/copper-catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride . Another method involves the coupling reaction of 4-chlorophthalic anhydride and phenylacetylene, using dichlorobis (triphenyl-phosphine) palladium (II) as a catalyst . The yield achieved is 85.48% .
Molecular Structure Analysis
The molecular structure of 4-PEPA is asymmetric and amorphous, which could make better processability to fabricate composites . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-PEPA include a coupling reaction and acetic anhydride cyclization . The coupling reaction involves the raw material 4-chlorophthalic anhydride and phenylacetylene .
Physical And Chemical Properties Analysis
4-PEPA has a density of 1.4±0.1 g/cm3, a boiling point of 466.9±28.0 °C at 760 mmHg, and a flash point of 235.4±21.2 °C . It has a molar refractivity of 67.9±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 179.8±5.0 cm3 .
科学的研究の応用
End-Capping Agent for Polyimides
4-Phenylethynylphthalic anhydride (4-PEPA) is commonly used as an end-capping agent for polyimides . It can improve the thermal stability, solvent resistance, and processibility of polyimides . The synthesis of 4-PEPA involves the Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride .
Synthesis of High Heat-Resistant Carbon Fiber-Reinforced Composites
4-PEPA is used in the preparation of phenylethynyl-terminated imide oligomers, which are used as a matrix resin for high heat-resistant carbon fiber-reinforced composites . These composites exhibit excellent thermal and mechanical properties .
Organic Synthesis
4-PEPA is used as a building block in organic synthesis . It is synthesized by the palladium/copper catalyzed Sonogashira coupling reaction between phenylacetylene and 4-bromophthalic anhydride .
Synthesis of Fluorescent Dyes
5-(Phenylethynyl)isobenzofuran-1,3-dione, another name for 4-PEPA, is used in the synthesis of various organic compounds, including fluorescent dyes .
Synthesis of Conjugated Polymers
5-(Phenylethynyl)isobenzofuran-1,3-dione is also used in the synthesis of conjugated polymers . These polymers have applications in electronics and optoelectronics.
Material Science
In material science, 5-(Phenylethynyl)isobenzofuran-1,3-dione is used in the development of new materials with unique properties .
作用機序
Target of Action
4-Phenylethynylphthalic Anhydride, also known as 5-(Phenylethynyl)isobenzofuran-1,3-dione, is primarily used as an end-capping agent for polyimides . Polyimides are polymers known for their excellent thermal and oxidative stability, as well as their mechanical properties . The compound’s primary targets are therefore the polyimide chains, where it acts to improve their thermal stability, solvent resistance, and processibility .
Mode of Action
The compound interacts with its targets through a process known as end-capping. In this process, the 4-Phenylethynylphthalic Anhydride molecule attaches to the ends of the polyimide chains . This attachment is facilitated by a Sonogashira coupling reaction, a type of cross-coupling reaction that forms a carbon-carbon bond between an alkyne and a halide .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Phenylethynylphthalic Anhydride is the synthesis of polyimides. The compound acts as an end-capping agent, which can improve the thermal stability, solvent resistance, and processibility of polyimides . This can have downstream effects on the properties of materials made from these polyimides, potentially enhancing their performance in various applications.
Result of Action
The result of 4-Phenylethynylphthalic Anhydride’s action is the formation of end-capped polyimides. These polyimides exhibit improved thermal stability, solvent resistance, and processibility compared to non-end-capped polyimides . This can enhance the performance of materials made from these polyimides in various applications, including aerospace and microelectronics .
Action Environment
The action of 4-Phenylethynylphthalic Anhydride can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, the compound’s solubility in various solvents can impact its efficacy in different applications . Safety precautions must also be taken when handling this compound, including the use of personal protective equipment such as gloves and goggles .
Safety and Hazards
特性
IUPAC Name |
5-(2-phenylethynyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-9-8-12(10-14(13)16(18)19-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGRRPUXXWPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074386 | |
| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylethynylphthalic Anhydride | |
CAS RN |
119389-05-8 | |
| Record name | 4-(Phenylethynyl)phthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119389-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119389058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, 5-(2-phenylethynyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 5-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




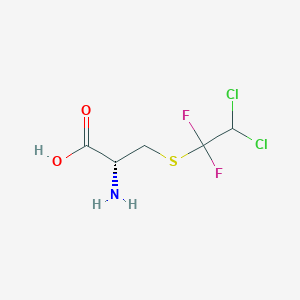
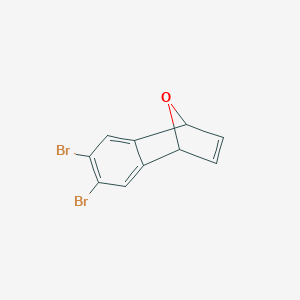
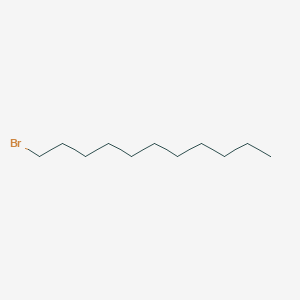
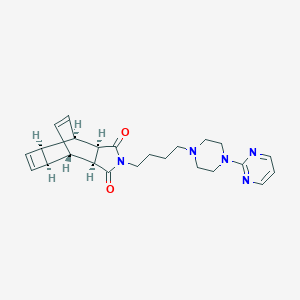
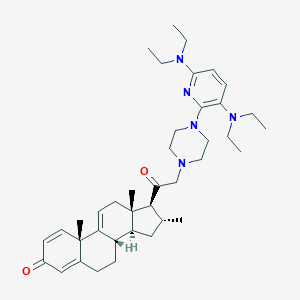
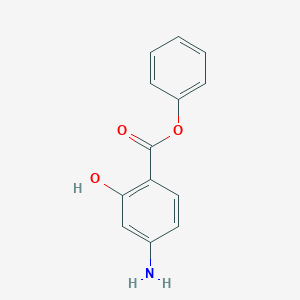
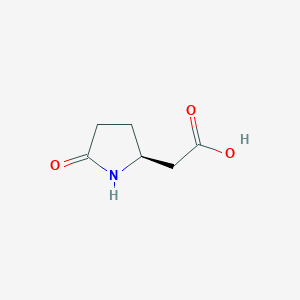
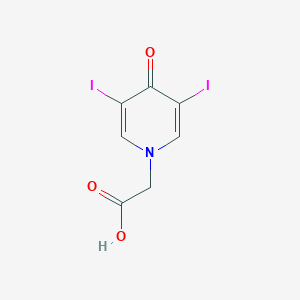
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)

